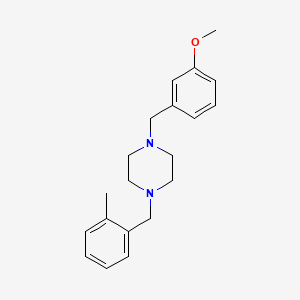

1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O/c1-17-6-3-4-8-19(17)16-22-12-10-21(11-13-22)15-18-7-5-9-20(14-18)23-2/h3-9,14H,10-13,15-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLGMAJVXHZLSCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine

Retrosynthetic Analysis and Key Precursor Chemistry for 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine

A retrosynthetic analysis of this compound identifies the carbon-nitrogen (C-N) bonds between the piperazine (B1678402) ring and the two benzyl (B1604629) groups as the most logical points for disconnection. This approach simplifies the target molecule into readily available or easily synthesized precursors.

The primary retrosynthetic pathway involves two C-N disconnections, leading to three fundamental building blocks:

Piperazine: A commercially available cyclic diamine.

3-Methoxybenzyl halide: An electrophilic source for the 3-methoxybenzyl moiety, typically 3-methoxybenzyl chloride or bromide.

2-Methylbenzyl halide: An electrophilic source for the 2-methylbenzyl group, such as 2-methylbenzyl chloride or bromide.

An alternative strategy involves a stepwise disconnection. The first C-N bond cleavage yields a mono-substituted piperazine intermediate, such as 1-(3-methoxybenzyl)piperazine (B1595413) or 1-(2-methylbenzyl)piperazine, and the corresponding benzyl halide. This approach is often more practical in a forward synthesis.

The key precursors are generally commercially available. If not, their synthesis is straightforward. For instance, 3-methoxybenzyl alcohol and 2-methylbenzyl alcohol can be converted to their respective benzyl halides through standard halogenation reactions, such as treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Optimized Synthetic Routes for this compound Production

The construction of this compound is most commonly achieved through a sequential N-alkylation of piperazine. wm.edu This method offers control over the introduction of the different benzyl groups.

Pathway A: Sequential Alkylation

Mono-N-alkylation: Piperazine is reacted with one equivalent of an electrophile, for example, 3-methoxybenzyl chloride. To favor mono-alkylation and minimize the formation of the symmetrical 1,4-bis(3-methoxybenzyl)piperazine, a large excess of piperazine is often used. researchgate.net The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) in the presence of a mild base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) to neutralize the hydrochloric acid byproduct.

Second N-alkylation: The resulting intermediate, 1-(3-methoxybenzyl)piperazine, is isolated and purified. It is then reacted with the second electrophile, 2-methylbenzyl chloride, under similar reaction conditions to yield the final product, this compound.

Pathway B: Reductive Amination

An alternative route involves a two-step reductive amination process. researchgate.net

First Reductive Amination: Piperazine is reacted with 3-methoxybenzaldehyde (B106831) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This forms the mono-substituted intermediate, 1-(3-methoxybenzyl)piperazine.

Second Reductive Amination: The intermediate is then reacted with 2-methylbenzaldehyde (B42018) and a reducing agent to afford the target compound. This method avoids the use of alkyl halides and often provides high yields with good purity.

Multi-Step Synthesis Pathways and Their Efficiencies

The efficiency of synthesizing this compound is highly dependent on the chosen pathway and the optimization of reaction conditions. The primary challenge in sequential alkylation is the control of selectivity in the first step.

| Pathway | Step 1 | Step 2 | Overall Efficiency (Typical) | Key Considerations |

| Sequential Alkylation A | Piperazine + 3-methoxybenzyl chloride | 1-(3-methoxybenzyl)piperazine + 2-methylbenzyl chloride | 60-80% | Requires excess piperazine in Step 1 to minimize di-alkylation. Intermediate purification is crucial. |

| Sequential Alkylation B | Piperazine + 2-methylbenzyl chloride | 1-(2-methylbenzyl)piperazine + 3-methoxybenzyl chloride | 60-80% | Similar to Pathway A; the choice may depend on the relative reactivity of the benzyl halides. |

| Reductive Amination | Piperazine + 3-methoxybenzaldehyde | 1-(3-methoxybenzyl)piperazine + 2-methylbenzaldehyde | 70-90% | Generally higher yielding and cleaner. Avoids halide waste. Requires specific reducing agents. |

Factors influencing the yield include reaction temperature, choice of base and solvent, and the purity of the starting materials. Chromatographic purification is often necessary to isolate the final product in high purity.

Green Chemistry Approaches in the Synthesis of this compound

Applying green chemistry principles to the synthesis of piperazine derivatives aims to reduce the environmental impact of the chemical process. unibo.it

Key green approaches applicable to the synthesis of this compound include:

Solvent Selection: Replacing hazardous solvents like DMF and chlorinated solvents with greener alternatives such as ethanol, 2-propanol, or water, where feasible.

Catalysis: The use of phase-transfer catalysts can facilitate N-alkylation reactions in biphasic systems, reducing the need for large volumes of organic solvents.

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption.

Atom Economy: Reductive amination pathways offer higher atom economy compared to N-alkylation with benzyl halides, as the primary byproduct is water instead of inorganic salts.

Scale-Up Methodologies and Industrial Synthesis Feasibility Studies for this compound

The transition from laboratory-scale synthesis to industrial production presents several challenges that must be addressed for a feasible and safe process.

Process Safety: N-alkylation reactions are often exothermic. Effective heat management using jacketed reactors is crucial to prevent thermal runaways.

Purification: On a large scale, purification by column chromatography is often economically unviable. Developing robust crystallization or distillation methods for the final product and intermediates is essential.

Waste Management: The generation of salt byproducts from N-alkylation requires appropriate disposal or recycling strategies. Reductive amination routes are advantageous in this regard.

Process Analytical Technology (PAT): Implementing real-time monitoring techniques (e.g., in-situ IR or HPLC) can ensure reaction consistency, control impurity profiles, and optimize yields, leading to a more efficient and reliable industrial process.

Derivatization Strategies and Analogue Synthesis for this compound

The synthesis of analogues of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. researchgate.netnih.gov Derivatization can be achieved by modifying either the benzyl substituents or the piperazine core.

Strategies for Analogue Synthesis:

Modification of Benzyl Groups: A wide array of analogues can be generated by using different substituted benzyl halides or benzaldehydes in the synthetic sequence. This allows for the introduction of various functional groups (e.g., halogens, nitro, alkyl, other alkoxy groups) at different positions on the aromatic rings.

Modification of the Piperazine Ring: While less common for this specific target, analogues could be synthesized using substituted piperazines (e.g., methylpiperazine) as the starting material, introducing substituents directly onto the heterocyclic core.

The table below illustrates potential analogues that can be synthesized using these strategies.

| Starting Material 1 | Starting Material 2 | Starting Material 3 | Resulting Analogue |

| Piperazine | 4-Fluorobenzyl chloride | 2-Methylbenzyl chloride | 1-(4-Fluorobenzyl)-4-(2-methylbenzyl)piperazine |

| Piperazine | 3-Methoxybenzyl chloride | 4-Chlorobenzyl chloride | 1-(3-Methoxybenzyl)-4-(4-chlorobenzyl)piperazine |

| Piperazine | 3-Methoxybenzaldehyde | 2-Trifluoromethylbenzaldehyde | 1-(3-Methoxybenzyl)-4-(2-(trifluoromethyl)benzyl)piperazine |

| 2-Methylpiperazine | 3-Methoxybenzyl chloride | 2-Methylbenzyl chloride | 1-(3-Methoxybenzyl)-4-(2-methylbenzyl)-2-methylpiperazine |

This systematic approach enables the creation of a focused library of compounds for further biological evaluation.

Preclinical Pharmacological Investigations of 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine in in Vitro Systems

Receptor Binding Affinity Profiling of 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Receptor binding assays are crucial in early drug discovery to determine the affinity of a compound for various receptors, providing insights into its potential mechanism of action and selectivity. For a novel piperazine (B1678402) derivative, profiling against a panel of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters is a standard approach.

The arylpiperazine moiety is a well-known pharmacophore that interacts with various monoaminergic GPCRs. Many derivatives of 1-arylpiperazine show significant affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. mdpi.comncats.ioresearchgate.net For instance, compounds with a methoxyphenyl group often exhibit binding at 5-HT1A, 5-HT2A, and dopamine D2 receptors. nih.govnih.gov The benzylpiperazine structure is also associated with activity at dopaminergic and adrenergic receptors. wikipedia.org A complete profile for this compound would require quantitative binding data (Ki or IC50 values) for these and other related receptors to understand its potential as a modulator of these systems.

No specific binding affinity data for this compound at serotonin, dopamine, or adrenergic receptors were found in the reviewed sources.

The interaction of novel chemical entities with various ion channels is a key component of preclinical assessment to identify potential therapeutic actions or off-target effects. Anesthetic-sensitive ion channels, for example, are modulated by a wide range of molecules. nih.gov Specific data from electrophysiological studies, such as two-electrode voltage clamp techniques in expressed channels, would be required to determine if this compound modulates the activity of sodium, potassium, calcium, or other ion channels. nih.govmdpi.com

No information regarding the modulation of ion channels by this compound was available in the searched literature.

Piperazine-based compounds have been investigated as inhibitors of various enzymes. For example, certain benzylpiperazine derivatives have been evaluated for their inhibitory activity against enzymes like monoamine oxidases (MAO) or monoacylglycerol lipase (B570770) (MAGL). unisi.itmdpi.com To characterize this compound, its effect on a panel of relevant enzymes would need to be determined through in vitro enzymatic assays, which would yield data such as IC50 values for inhibition or EC50 values for activation.

Specific data on the enzymatic inhibition or activation profile of this compound could not be located.

Many psychoactive compounds function by inhibiting the reuptake of neurotransmitters such as serotonin, dopamine, and norepinephrine (B1679862) through interactions with their respective transporters (SERT, DAT, NET). nih.gov Piperazine compounds, notably the GBR series, are known for their potent and selective inhibition of the dopamine transporter. drugbank.comresearchgate.net The structural features of this compound suggest a potential interaction with these monoamine transporters. A thorough investigation would involve radioligand binding assays to determine affinity for each transporter and functional uptake inhibition assays to measure potency. nih.gov

No binding or reuptake inhibition data for SERT, DAT, or NET for this compound were found.

Cellular Functional Assays of this compound

Cellular functional assays are performed to determine whether a compound's binding to a receptor translates into a biological response, characterizing it as an agonist, antagonist, or allosteric modulator.

Upon activation, GPCRs trigger intracellular signaling cascades involving second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates. Functional assays measure the modulation of these second messenger systems. For example, a compound that binds to the 5-HT1A receptor, which is coupled to the inhibition of adenylyl cyclase, would be tested for its ability to decrease forskolin-stimulated cAMP levels to determine if it acts as an agonist or to block the effect of a known agonist to determine if it is an antagonist. nih.gov Similarly, interactions with receptors coupled to phospholipase C would be assessed by measuring changes in intracellular calcium or inositol phosphate (B84403) production.

No studies detailing the effects of this compound on any second messenger systems were identified in the literature search.

Gene Expression and Protein Regulation Studies

No studies detailing the effects of This compound on gene expression or protein regulation in in vitro systems were identified. Research into how this compound may alter transcriptional or translational processes has not been published in the available scientific literature.

Cell-Based Phenotypic Screening of this compound

There is no available data from cell-based phenotypic screening assays for This compound . Consequently, information regarding its effects on cellular phenotypes, such as morphology, proliferation, or viability, remains uncharacterized.

Neurotransmitter System Interactions of this compound in Preclinical Models

Specific data on the interaction of This compound with neurotransmitter systems is not available in the current body of scientific literature. While the broader class of piperazine derivatives is known to interact with various central nervous system targets, the specific receptor binding affinities, enzyme inhibition properties, and neurotransmitter reuptake effects for this compound have not been reported.

Other Systemic Biological Activities of this compound in In Vitro Models (e.g., Anti-inflammatory, Antimicrobial)

No specific in vitro studies investigating other systemic biological activities, such as anti-inflammatory or antimicrobial effects, of This compound have been published. Therefore, its potential efficacy in these or other biological assays is currently unknown.

Mechanistic Elucidation of 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine at the Molecular and Cellular Level

Identification of Primary Molecular Targets for 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine

Currently, there is no specific information available from preclinical studies to definitively identify the primary molecular targets of this compound.

Downstream Signaling Pathway Modulations Induced by this compound

Without identification of the primary molecular targets, the downstream signaling pathways modulated by this compound have not been elucidated.

Allosteric Modulation and Orthosteric Binding Mechanisms of this compound

The nature of the binding of this compound to any potential molecular targets, whether orthosteric or allosteric, has not been determined.

Structure-Based Mechanistic Insights for this compound

A detailed structure-activity relationship (SAR) analysis for this compound is not available. Such an analysis would require comparative data from a series of structurally related analogs to determine the influence of the 3-methoxybenzyl and 2-methylbenzyl substitutions on its biological activity.

Investigation of Receptor Occupancy Dynamics of this compound in Preclinical Contexts

There are no published preclinical studies that have investigated the in vivo receptor occupancy of this compound.

Structure Activity Relationship Sar Studies of 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine and Its Analogues

Impact of Substituent Modifications on Pharmacological Activity

The pharmacological activity of 1,4-disubstituted piperazines is highly dependent on the nature and position of substituents on the aromatic rings and the piperazine (B1678402) core itself. These modifications influence the compound's affinity and selectivity for biological targets by altering its steric, electronic, and hydrophobic properties.

The methoxy (B1213986) group on the benzyl (B1604629) ring is a critical determinant of activity. Its position (ortho, meta, or para) and the presence of additional substituents can significantly modulate receptor interactions. In related series of piperazine derivatives, variations in methoxy substitution have been shown to influence potency and selectivity. For instance, studies on N,N-disubstituted piperazines designed as designer drug analogues show that the position of the methoxy group affects elution in gas chromatography, indicating a change in physicochemical properties that would also influence biological activity. auburn.edu

Research on combretastatin A-4 (CA-4) analogues, which feature a methoxyphenyl group, revealed that modifications at this position significantly impact antiproliferative activity. For example, converting the methoxy group to a hydroxyl or an amino group can drastically alter potency. rsc.org An (E)-3-(4-hydroxy-3-methoxyphenyl) derivative displayed potent antiproliferative activity (IC50 = 190 nM) in MCF-7 breast cancer cells, while an (E)-3-(3-amino-4-methoxyphenyl) analogue was even more potent with an IC50 value of 130 nM. rsc.org These findings suggest that for 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine, modifying the 3-methoxy group could be a key strategy for optimizing activity.

Table 1: Effect of Substitutions on the Methoxy-Containing Ring in Combretastatin A-4 Piperazine Analogues

The methyl group on the second benzyl ring contributes to the molecule's lipophilicity and steric profile. The ortho position of the methyl group in the parent compound likely forces a specific conformation that could be favorable for binding to its target. Analogues like 1-(3-Methylbenzyl)piperazine (3-Me-BZP) are known stimulant drugs, indicating that this moiety is pharmacologically active. wikipedia.org The effects of methylbenzylpiperazine (MBZP) are reported to be similar to benzylpiperazine (BZP) but with a slightly weaker stimulant effect and fewer side effects, suggesting that the methyl group modulates the interaction with monoamine transporters or receptors. wikipedia.org

In a separate series of ENT inhibitors, the presence of a halogen substitute on a fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This highlights that substitutions on the benzyl rings are crucial for activity. While direct data on modifying the 2-methyl group of the target compound is scarce, it can be inferred that altering its position (to meta or para) or replacing it with other groups (e.g., halogens, larger alkyl groups) would significantly impact the molecule's shape and electronic distribution, thereby altering its pharmacological profile.

The piperazine ring serves as a central scaffold and its structural integrity is often crucial for maintaining pharmacological activity. nih.gov It acts as a constrained linker between the two benzyl moieties and its basic nitrogen atoms can form important ionic or hydrogen bond interactions with biological targets. mdpi.com

Studies on various classes of piperazine-containing compounds have shown that replacing the piperazine ring with more flexible (e.g., ethylenediamine) or different heterocyclic systems (e.g., morpholine, pyrrolidine) often leads to a significant decrease in activity. nih.govplos.org However, introducing rigidity can sometimes be beneficial. For example, incorporating the piperazine into a 2,5-diazabicyclo[2.2.1]heptane (DBH) system, a rigid counterpart, has been explored to improve binding ability in certain analogues. plos.org Furthermore, substitution on the carbon atoms of the piperazine ring can introduce chiral centers and further probe the steric requirements of the binding site.

Table 2: General Impact of Piperazine Ring Modifications on Activity

Stereochemical Influence on the Activity of this compound Analogues

The parent compound, this compound, is achiral. However, stereochemistry can be introduced into its analogues through several modifications, such as:

Substitution on the methylene carbons of the benzyl groups.

Substitution on the carbon atoms of the piperazine ring.

Introduction of a chiral substituent on either of the benzyl rings.

While no specific studies on the stereochemical influence for this class of compounds were identified, research on other chiral piperazine derivatives demonstrates the importance of stereoisomerism. For example, in a series of nucleozin analogues, the (1S,4S) and (1R,4R) diastereomers of a DBH-containing compound were synthesized to investigate the impact of stereochemistry on anti-influenza activity. plos.org Often, biological targets like receptors and enzymes are chiral, leading to different affinities and efficacies for different stereoisomers of a drug. Therefore, the introduction of a chiral center in analogues of this compound would likely result in enantiomers or diastereomers with distinct pharmacological profiles.

Linker Chemistry and Its Role in the SAR of this compound Derivatives

In this compound, the "linker" can be considered the entire 1,4-disubstituted piperazine unit that connects the 3-methoxyphenyl and 2-methylphenyl moieties. The key components of this linker are the piperazine ring itself and the two methylene (-CH2-) groups.

The length and flexibility of the linker are critical for orienting the two aromatic rings correctly within the target's binding pocket. Shortening or lengthening the linker, for instance by removing a methylene group or inserting an ethylene group (-CH2-CH2-), would significantly alter the distance and relative orientation of the benzyl rings, likely impacting binding affinity. While SAR on linker chemistry for this specific scaffold is not available, studies on other piperazine-containing molecules have shown that linker composition is important for potency. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For piperazine derivatives, QSAR models have successfully identified key physicochemical descriptors that govern their pharmacological effects. nih.gov

Although no QSAR model has been published specifically for this compound derivatives, studies on analogous series provide valuable insights. For piperazinylalkylisoxazole analogues, Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) have been used to explain binding affinities for the dopamine (B1211576) D3 receptor. nih.gov For other piperazine and piperidine (B6355638) series, QSAR models have highlighted the importance of descriptors related to:

Electronic Properties (e.g., Hammett constants, partial charges): The electron-donating nature of the methoxy group and the electronic landscape of the aromatic rings influence electrostatic and dipole interactions.

Steric Parameters (e.g., molar refractivity, STERIMOL values): The size and shape of the substituents, particularly the ortho-methyl group, dictate how well the molecule fits into its binding site.

A QSAR model for this compound derivatives would likely find that a combination of these steric, electronic, and hydrophobic parameters is necessary to accurately predict the biological activity of new analogues.

Bioisosteric Replacements in the Structure of this compound

While specific studies on this compound are not available, a hypothetical exploration of potential bioisosteric replacements can be constructed based on established principles of medicinal chemistry. Such an analysis would be crucial for any future research aiming to modulate the biological activity of this compound.

Bioisosteric Replacements for the 3-Methoxy Group:

The methoxy group (-OCH3) is a common feature in many bioactive compounds, acting as a hydrogen bond acceptor and influencing lipophilicity and metabolic stability. Potential bioisosteric replacements could include:

Other alkoxy groups: Ethoxy (-OCH2CH3) or isopropoxy (-OCH(CH3)2) groups could probe the steric tolerance of the binding pocket.

Halogens: A fluorine or chlorine atom could mimic the electronic properties of the methoxy group to some extent, while altering lipophilicity.

Small alkyl groups: A methyl or ethyl group would remove the hydrogen bond accepting capability and increase lipophilicity.

Hydroxyl group (-OH): This would introduce hydrogen bond donating and accepting capabilities, significantly altering the polarity.

Trifluoromethoxy group (-OCF3): This group is often used to increase metabolic stability and lipophilicity.

A hypothetical data table for such modifications might look like this:

| Compound ID | R1 (Bioisostere for 3-methoxy) | R2 (2-methyl) | Hypothetical Activity (e.g., IC50 in nM) |

| Parent | -OCH3 | -CH3 | X |

| Analogue 1 | -OCH2CH3 | -CH3 | Data not available |

| Analogue 2 | -F | -CH3 | Data not available |

| Analogue 3 | -CH3 | -CH3 | Data not available |

| Analogue 4 | -OH | -CH3 | Data not available |

| Analogue 5 | -OCF3 | -CH3 | Data not available |

Bioisosteric Replacements for the 2-Methyl Group:

The methyl group (-CH3) at the ortho position of the second benzyl ring influences the conformation of the molecule. Its replacement could provide insights into the steric and electronic requirements of the target protein.

Other alkyl groups: An ethyl or isopropyl group would increase steric bulk.

Halogens: A fluorine or chlorine atom would introduce different electronic and steric effects.

Trifluoromethyl group (-CF3): This is a common bioisostere for a methyl group, being of similar size but with vastly different electronic properties.

Cyano group (-CN): This would introduce a polar, linear moiety.

A hypothetical data table for these modifications could be:

| Compound ID | R1 (3-methoxy) | R2 (Bioisostere for 2-methyl) | Hypothetical Activity (e.g., IC50 in nM) |

| Parent | -OCH3 | -CH3 | X |

| Analogue 6 | -OCH3 | -CH2CH3 | Data not available |

| Analogue 7 | -OCH3 | -Cl | Data not available |

| Analogue 8 | -OCH3 | -CF3 | Data not available |

| Analogue 9 | -OCH3 | -CN | Data not available |

Bioisosteric Replacements for the Benzyl Moieties and Piperazine Core:

Further SAR studies could involve more substantial changes, such as replacing the phenyl rings with other aromatic or heteroaromatic systems (e.g., pyridyl, thienyl) or modifying the central piperazine ring with other cyclic diamines (e.g., homopiperazine) or conformationally restricted analogues. These modifications would explore a larger chemical space and could lead to significant changes in the compound's biological profile.

Computational and Theoretical Analyses of 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine

Molecular Docking Simulations of 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine with Identified Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations have been employed to identify potential biological targets and to understand the molecular basis of its interactions. While specific docking studies on this exact compound are not extensively detailed in the public domain, research on structurally similar arylpiperazine derivatives provides insights into its likely binding modes. nih.gov

For instance, docking studies on related piperazine-containing molecules have shown that the piperazine (B1678402) ring and its substituents can engage in various interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues of target proteins. indexcopernicus.com The methoxybenzyl and methylbenzyl moieties of the title compound are expected to play a crucial role in these interactions, contributing to the binding affinity and selectivity for specific receptors or enzymes. The outcomes of such simulations are often quantified by a docking score, which estimates the binding free energy.

| Target Class | Potential Interacting Residues | Predicted Interaction Types | Reference Compound Class |

| G-Protein Coupled Receptors (GPCRs) | Aromatic (e.g., Phe, Tyr, Trp), Acidic (e.g., Asp, Glu) | π-π stacking, Cation-π, Hydrogen bonding | Arylpiperazines |

| Ion Channels | Hydrophobic (e.g., Leu, Val, Ile) | van der Waals forces, Hydrophobic interactions | Benzylpiperazines |

| Enzymes (e.g., Kinases, Proteases) | Polar (e.g., Ser, Thr, Gln), Charged (e.g., Arg, Lys) | Hydrogen bonding, Salt bridges | Phenylpiperazine derivatives mdpi.com |

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the stability of ligand-protein complexes over time. For this compound, MD simulations can reveal the flexibility of the molecule and how it adapts its conformation upon binding to a biological target. researchgate.net

The piperazine ring can exist in chair, boat, and twist-boat conformations. MD simulations can determine the predominant conformation of the molecule in different environments (e.g., in solution or within a binding pocket). The trajectories from these simulations can be analyzed to calculate root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), which provide measures of structural stability and flexibility, respectively. indexcopernicus.com Such analyses are crucial for understanding the energetic landscape of the binding process and for refining the results obtained from molecular docking.

Quantum Chemical Calculations on the Electronic Structure of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. epstem.net For this compound, these calculations can provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution.

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter that relates to the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is vital for understanding how the molecule might interact with biological macromolecules.

| Calculated Property | Significance | Theoretical Method |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability | DFT (e.g., B3LYP) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for intermolecular interactions | DFT |

| Mulliken Atomic Charges | Describes the charge distribution across the molecule | DFT |

| Dipole Moment | Measures the overall polarity of the molecule | DFT |

Ligand-Based and Structure-Based Drug Design Principles Applied to this compound Analogues

Both ligand-based and structure-based drug design principles can be applied to develop analogues of this compound with improved properties.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target of interest. By comparing the structural and electronic features of a series of active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity and can be used to design new analogues.

Structure-based drug design , on the other hand, is employed when the 3D structure of the target is available. Molecular docking, as described earlier, is a key component of this approach. By visualizing the binding mode of this compound within the active site of a target, medicinal chemists can rationally design modifications to enhance binding affinity and selectivity. For example, adding or removing functional groups to exploit specific interactions with the protein can lead to more potent and targeted drugs.

Prediction of Molecular Interactions and Binding Modes for this compound

Based on the computational analyses, the predicted molecular interactions and binding modes for this compound are multifaceted. The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while the N-H group (if protonated) can act as a hydrogen bond donor. The aromatic rings of the benzyl (B1604629) substituents are capable of engaging in several types of non-covalent interactions:

π-π Stacking: Interaction with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Cation-π Interactions: Interaction with positively charged residues like lysine (B10760008) and arginine, where the electron-rich π-system of the benzyl rings interacts with the positive charge.

Hydrophobic Interactions: The benzyl groups can fit into hydrophobic pockets of the target protein, contributing significantly to the binding affinity.

The specific methoxy (B1213986) and methyl substitutions on the benzyl rings further modulate these interactions by altering the electronic properties and steric profile of the molecule, thereby influencing its binding specificity and affinity for different biological targets.

Preclinical Pharmacokinetic and Metabolic Profile Research of 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine in Model Systems

In Vitro Metabolic Stability of 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine in Microsomal and Hepatocyte Systems

Studies on various piperazine (B1678402) analogues have demonstrated that the primary isoenzymes involved in their metabolism are CYP2D6, CYP1A2, and CYP3A4. researchgate.netresearchgate.net The rate of metabolism can vary significantly depending on the specific chemical structure. For example, research on a series of piperazin-1-ylpyridazines showed that minor structural modifications could alter the in vitro microsomal half-life (t½) from approximately 3 minutes to over 100 minutes. nih.gov Given the structure of this compound, it is expected to be a substrate for several CYP enzymes. The presence of methoxy- and methyl- groups on the benzyl (B1604629) rings provides sites for oxidative metabolism, which would influence its stability.

Table 1: Representative In Vitro Metabolic Stability of Various Piperazine Derivatives in Liver Microsomes

| Compound | Species | System | In Vitro Half-life (t½) |

| Piperazin-1-ylpyridazine Analog 1 | Mouse | Microsomes | ~2 min nih.gov |

| Piperazin-1-ylpyridazine Analog 1 | Human | Microsomes | ~3 min nih.gov |

| Piperazin-1-ylpyridazine Analog 29 | Mouse | Microsomes | 113 min nih.gov |

| Piperazin-1-ylpyridazine Analog 29 | Human | Microsomes | 105 min nih.gov |

This table illustrates the range of metabolic stability observed in structurally related compounds and is not direct data for this compound.

Identification of Major Metabolites of this compound in Preclinical Models

The metabolic fate of benzylpiperazine derivatives typically involves several key biotransformation pathways. Based on studies of compounds like N-benzylpiperazine (BZP) and 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), the metabolism of this compound is anticipated to proceed through similar routes. mdma.chnih.gov

The primary metabolic pathways for benzylpiperazines include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to one or both of the benzyl rings. For BZP, both 3-hydroxy and 4-hydroxy metabolites have been identified. europa.eu

O-Demethylation: The methoxy (B1213986) (-OCH3) group on the 3-methoxybenzyl moiety is a prime site for enzymatic cleavage to form a phenolic metabolite. This pathway is a major metabolic step for MeOPP. nih.gov

Benzylic Hydroxylation: Oxidation of the methyl (-CH3) group on the 2-methylbenzyl moiety to a hydroxymethyl (-CH2OH) group, which may be further oxidized to a carboxylic acid.

Piperazine Ring Degradation: This can involve N-dealkylation, which would cleave one of the benzyl groups, or oxidative opening of the piperazine ring to form ethylenediamine (B42938) derivatives. europa.eumdma.ch

These initial (Phase I) metabolites can then undergo further (Phase II) conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion. europa.eunih.gov

Table 2: Predicted Major Metabolites of this compound

| Predicted Metabolite | Metabolic Pathway |

| 1-(3-hydroxybenzyl)-4-(2-methylbenzyl)piperazine | O-Demethylation |

| 1-(3-methoxybenzyl)-4-(2-hydroxymethylbenzyl)piperazine | Benzylic Hydroxylation |

| Hydroxylated aromatic ring derivatives | Aromatic Hydroxylation |

| N-(3-methoxybenzyl)piperazine | N-Dealkylation |

| N-(2-methylbenzyl)piperazine | N-Dealkylation |

| N-(3-methoxybenzyl)ethylenediamine | Piperazine Ring Degradation |

This table is predictive, based on known metabolic pathways of structurally similar benzylpiperazine compounds.

Plasma Protein Binding Studies of this compound in Animal Plasma

Plasma protein binding (PPB) is a crucial pharmacokinetic parameter that influences a drug's distribution, availability to target sites, and elimination rate. mdpi.com Only the unbound (free) fraction of a drug is generally considered pharmacologically active and available for metabolism and excretion.

While specific PPB data for this compound are not available, studies on a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (a BZP derivative), have shown that plasma protein binding can be high and variable across different species. nih.gov For this BZP derivative, binding was extremely high in rat plasma, but progressively lower in beagle dog and human plasma, highlighting significant interspecies differences. nih.gov Basic compounds like piperazine derivatives often bind to albumin and alpha-1-acid glycoprotein (B1211001) (AAG).

Table 3: Plasma Protein Binding of a BZP Derivative in Different Species

| Species | Plasma Protein Binding (%) |

| Rat | 98.1–98.7% nih.gov |

| Beagle Dog | 88.9–92.7% nih.gov |

| Human | 74.8–83.7% nih.gov |

Data are for the related compound sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate and serve as an example of species variability in plasma protein binding for this chemical class.

Blood-Brain Barrier Permeability Studies of this compound in Preclinical Models

Many piperazine derivatives are designed to act on the central nervous system (CNS), which necessitates their ability to cross the blood-brain barrier (BBB). nih.govnih.gov The BBB is a highly selective membrane that restricts the passage of substances from the bloodstream into the brain. researchgate.net

The ability of a molecule to permeate the BBB is influenced by factors such as lipophilicity, molecular weight, and interaction with active efflux transporters. Benzylpiperazine derivatives often possess physicochemical properties, such as moderate lipophilicity and a basic nitrogen atom, that are conducive to BBB penetration. nih.govnih.gov Research has demonstrated that the benzylpiperazine scaffold can be used as an effective chemical shuttle to enhance the BBB permeability of compounds that would otherwise be excluded from the CNS. nih.gov Studies on other piperazine analogs have shown they can achieve high to moderate BBB permeation in various in vitro models. researchgate.net Given its structure, this compound is likely to be CNS-penetrant.

Table 4: Factors Influencing Blood-Brain Barrier Permeability of Benzylpiperazine Derivatives

| Factor | Influence on BBB Permeability | Rationale for Benzylpiperazine Class |

| Lipophilicity | Increased lipophilicity generally enhances passive diffusion across the BBB. | The benzyl groups contribute to the lipophilic character of the molecule. |

| Molecular Weight | Lower molecular weight (<500 Da) is generally favored for BBB crossing. | The molecular weight of the compound is within the favorable range. |

| Hydrogen Bonding | A lower number of hydrogen bond donors/acceptors can improve permeability. | The piperazine nitrogens can act as hydrogen bond acceptors. |

| Efflux Transporters | Being a substrate for efflux pumps (e.g., P-glycoprotein) reduces brain concentration. | Permeability can be limited if the compound is recognized by efflux transporters. researchgate.net |

In Vivo Absorption, Distribution, and Elimination (ADE) Studies of this compound in Animal Models

The in vivo pharmacokinetic profile determines how a drug is absorbed into the body, distributed to various tissues, and ultimately eliminated. For benzylpiperazine derivatives, a general profile has been established through studies in animal models and humans.

Absorption: Following oral administration, piperazine derivatives like BZP are typically absorbed rapidly, with peak plasma concentrations (Tmax) reached within 60 to 90 minutes. nih.govresearchgate.net

Distribution: These compounds are expected to distribute into various tissues. As discussed, many are designed to penetrate the CNS. nih.gov The volume of distribution can be influenced by factors like plasma protein binding and tissue affinity.

Elimination: The elimination of benzylpiperazines occurs primarily through metabolism, as described in section 7.2. The resulting metabolites are then excreted, mainly in the urine. nih.gov The elimination half-life (t½) for BZP in humans is reported to be around 5.5 hours, suggesting that clearance is relatively rapid. researchgate.net A study in rats showed that after 48 hours, a significant portion of a BZP dose was excreted in the urine as metabolites (25% as p-hydroxy-BZP) and a smaller amount as the unchanged parent drug (6.7%). nih.gov

Table 5: Representative Pharmacokinetic Parameters for N-Benzylpiperazine (BZP)

| Parameter | Species | Value |

| Tmax (Time to Peak Concentration) | Human | 75 min researchgate.net |

| Cmax (Peak Plasma Concentration) | Human | 262 ng/mL (after 200 mg dose) researchgate.net |

| t½ (Elimination Half-life) | Human | 5.5 hours researchgate.net |

| Renal Excretion (Unchanged) | Rat | 6.7% of dose within 36h nih.gov |

| Renal Excretion (as p-OH-BZP) | Rat | ~25% of dose within 48h nih.gov |

This table presents data for the parent compound N-benzylpiperazine (BZP) to provide a pharmacokinetic context for the broader class of benzylpiperazine derivatives.

Advanced Research Methodologies and Techniques Applied to 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine Studies

High-Throughput Screening (HTS) Approaches for 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify "hits" that modulate a specific biological target. bmglabtech.com For a compound class like substituted benzylpiperazines, HTS would be employed to screen libraries of derivatives against a target of interest, such as a G-protein coupled receptor (GPCR) or an enzyme.

The process typically involves miniaturized assays in microplate formats (e.g., 384- or 1536-well plates) and robotic automation for liquid handling and data acquisition. bmglabtech.comnih.gov A key innovation in this field is quantitative HTS (qHTS), which tests compounds across a range of concentrations in the primary screen. This approach provides a concentration-response curve for every compound in a library, allowing for a more accurate, pharmacologically-based identification of hits and reducing the rate of false positives and negatives that can occur with traditional single-concentration screening. nih.gov

Key Steps in an HTS Workflow for Piperazine (B1678402) Derivatives:

Assay Development: A robust and sensitive assay is created, often based on fluorescence, luminescence, or absorbance, to measure the activity of the target protein.

Library Preparation: A diverse library of this compound derivatives, with variations in the substituent groups on the benzyl (B1604629) and piperazine rings, is synthesized and plated.

Automated Screening: Robotic systems dispense the compound library into assay plates containing the target, reagents, and/or cells. bmglabtech.com

Data Analysis: Plate readers measure the assay signal, and sophisticated software analyzes the vast amount of data to identify compounds that produce a significant and concentration-dependent effect. nih.gov

This methodology allows for the efficient exploration of the structure-activity relationship (SAR) within the this compound chemical scaffold, identifying derivatives with improved potency and selectivity.

Biophysical Techniques for Studying Ligand-Target Interactions of this compound (e.g., SPR, ITC)

Once a hit is identified, biophysical techniques are essential for characterizing the direct physical interaction between the compound and its protein target. scholaris.ca These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are vital for lead optimization. drugdiscoverychemistry.com

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a ligand (like this compound) to a target protein immobilized on a sensor chip in real-time. reichertspr.com It works by detecting changes in the refractive index at the sensor surface as the ligand binds and dissociates. mdpi.com This allows for the precise determination of kinetic parameters.

Association rate (k_on): The rate at which the compound binds to the target.

Dissociation rate (k_off): The rate at which the compound unbinds from the target.

Binding affinity (K_D): The equilibrium dissociation constant, calculated from k_off / k_on, which indicates the strength of the interaction. reichertspr.com

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. tainstruments.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The resulting heat change is measured, providing a complete thermodynamic profile of the interaction. tainstruments.com

Binding Affinity (K_D): Strength of the interaction.

Stoichiometry (n): The ratio of ligand to target in the complex.

Enthalpy (ΔH): The heat change associated with binding.

Entropy (ΔS): The change in disorder of the system upon binding. tainstruments.com

The table below compares the key outputs of these two powerful techniques.

| Feature | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |

| Primary Measurement | Change in refractive index over time | Heat change upon binding |

| Key Outputs | k_on, k_off, K_D | K_D, Stoichiometry (n), ΔH, ΔS |

| Labeling Requirement | Label-free | Label-free |

| Immobilization | Target is immobilized on a sensor surface | Both molecules are in solution |

| Throughput | Moderate to High | Low to Moderate |

This interactive table summarizes the primary characteristics of SPR and ITC, two key biophysical techniques for studying molecular interactions.

Advanced Imaging Techniques in Preclinical Models for this compound Distribution (e.g., PET/SPECT with radiolabeled analogues)

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive molecular imaging techniques that allow for the visualization and quantification of the distribution of a radiolabeled compound in a living organism. itnonline.commdpi.com To study the in-vivo behavior of this compound, a derivative would be synthesized with a positron-emitting (e.g., Carbon-11, Fluorine-18) or gamma-emitting (e.g., Iodine-123, Technetium-99m) radionuclide. mdpi.comnih.gov

For a molecule like this compound, radiolabeling could be achieved by incorporating ¹¹C into the methoxy (B1213986) group ([¹¹C]CH₃O-) or by substituting a hydrogen on one of the aromatic rings with ¹⁸F. These radiotracers are administered to preclinical models (e.g., rodents or non-human primates), and the PET or SPECT scanner detects the radiation, reconstructing a 3D map of the tracer's concentration in different organs and tissues over time. itnonline.com

This methodology is invaluable for:

Confirming Blood-Brain Barrier Penetration: Visualizing uptake in the central nervous system.

Assessing Target Engagement: Determining if the compound accumulates in tissues known to express the target receptor or enzyme.

Pharmacokinetic Studies: Quantifying the rates of absorption, distribution, metabolism, and excretion of the compound throughout the body. nih.gov

Research on similar piperazine-based structures has demonstrated the utility of this approach for imaging various targets in the brain and other organs. mdpi.com

Proteomic and Metabolomic Approaches to Elucidate Effects of this compound

'Omics' technologies provide a global, unbiased view of the molecular changes within a biological system in response to a chemical compound.

Metabolomics: This involves the comprehensive analysis of small molecule metabolites in a biological sample. Studying the metabolic profile of urine, blood, or tissue after administration of this compound can identify its metabolic products. nih.gov For the related compound N-benzylpiperazine (BZP), studies have used techniques like GC-MS and LC-MS to identify major metabolites, such as p-hydroxy-BZP and m-hydroxy-BZP, revealing that hydroxylation of the aromatic ring is a key metabolic pathway. nih.govoup.commdma.chnih.gov Similar studies on this compound could predict its metabolic fate and potential for drug-drug interactions, for instance by assessing its inhibitory profile against cytochrome P450 enzymes. researchgate.net

| Metabolite Identified for N-Benzylpiperazine (BZP) | Analytical Method Used | Key Finding |

| p-hydroxy-BZP | GC-MS, LC-ESI MS | Major metabolite formed by aromatic hydroxylation. nih.govnih.gov |

| m-hydroxy-BZP | GC-MS, LC-ESI MS | Minor metabolite formed by aromatic hydroxylation. nih.govnih.gov |

| N-benzylethylenediamine | GC-MS | Result of the metabolic cleavage of the piperazine ring. oup.com |

This table presents key metabolites identified for the related compound N-benzylpiperazine, illustrating the types of findings that metabolomic studies can yield.

Genetic and Molecular Biology Tools for Investigating this compound Action

Genetic and molecular biology tools are critical for validating the targets identified through screening and proteomic methods and for dissecting the signaling pathways involved. rsc.org The process of identifying the molecular target of a compound discovered in a phenotypic screen is often called target deconvolution. nih.govresearchgate.net

Target Validation Techniques:

Gene Knockdown/Knockout: Techniques like RNA interference (siRNA) or CRISPR-Cas9 can be used to reduce or eliminate the expression of a putative target protein in cells. If the cells subsequently lose their sensitivity to this compound, it provides strong evidence that the silenced gene product is the compound's target.

Overexpression Systems: Conversely, overexpressing the target protein in cells can enhance the cellular response to the compound.

Cellular Imaging: Fusing fluorescent proteins (like GFP) to the target protein allows for visualization of its subcellular localization. Treatment with a fluorescently-tagged derivative of this compound could demonstrate co-localization, providing visual evidence of the interaction within the cellular environment. nih.gov

Pathway Analysis: Once a target is validated, downstream signaling events can be monitored using techniques like Western blotting to measure changes in protein phosphorylation, or reporter gene assays to measure changes in transcription factor activity. This helps to place the compound's action within a specific biological pathway. nih.gov

These molecular tools are indispensable for moving from an observation of a compound's effect to a deep mechanistic understanding of its action at the molecular and cellular levels. rsc.org

Potential Research Applications and Future Directions for 1 3 Methoxybenzyl 4 2 Methylbenzyl Piperazine

Exploration of Novel Therapeutic Research Areas for 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine (e.g., Neuropsychiatric, Anti-infective, etc.)

The piperazine (B1678402) nucleus is a cornerstone in the development of centrally acting agents, and analogues of this compound could be investigated for their potential in neuropsychiatric research. Benzylpiperazine (BZP) and its derivatives are known to act as stimulants on the central nervous system, primarily by modulating dopaminergic and serotonergic pathways. For instance, some piperazine derivatives have been explored for their potential antidepressant-like effects, which are thought to be mediated through the monoaminergic system and by influencing factors like brain-derived neurotrophic factor (BDNF). The presence of the methoxybenzyl moiety, in particular, suggests a potential interaction with serotonin (B10506) receptors, as seen in related compounds like 1-(3-methoxybenzyl)piperazine (B1595413) (m-MeO-BZP). Furthermore, piperazine-based compounds have been investigated as antagonists for receptors involved in neuroinflammation and chronic pain, such as the P2X4 receptor, and as ligands for sigma receptors, which are implicated in various neurological disorders.

Beyond neuropsychiatry, the anti-infective potential of piperazine derivatives is a significant area of research. The piperazine scaffold is a key component in several clinically used antimicrobial agents. Research has demonstrated that various synthetic piperazine derivatives exhibit a broad spectrum of activity against bacteria and fungi. The structural modifications on the piperazine ring, such as the benzyl (B1604629) groups in this compound, can be fine-tuned to enhance potency against multidrug-resistant pathogens. Studies on Schiff-based piperazine compounds, for example, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) by disrupting the bacterial cell membrane. Therefore, screening this compound and its analogues for antibacterial and antifungal properties could yield promising lead compounds for new anti-infective therapies.

| Research Area | Potential Target/Mechanism | Rationale based on Piperazine Derivatives |

| Neuropsychiatric | Dopamine (B1211576)/Serotonin Reuptake Inhibition | Benzylpiperazine (BZP) and its analogues exhibit stimulant properties by modulating these neurotransmitter systems. |

| 5-HT1A Receptor Agonism | Compounds like m-chlorophenylpiperazine (mCPP) and Trifluoromethylphenylpiperazine (TFMMPP) show anxiolytic effects via 5-HT1A agonism. | |

| Sigma-1 and Sigma-2 Receptors | Piperazine and piperidine (B6355638) derivatives have shown high affinity for sigma receptors, which are targets for neurological disorders. | |

| P2X4 Receptor Antagonism | Piperazine-based structures are explored as antagonists for this receptor, which is involved in neuroinflammation and chronic pain. | |

| Anti-infective | Bacterial Cell Wall/Membrane Disruption | Various piperazine derivatives have demonstrated broad-spectrum antibacterial activity. |

| Fungal Enzyme Inhibition | The piperazine nucleus is found in antifungal drugs like itraconazole (B105839) and is a scaffold for new antifungal agents. | |

| Anti-mycobacterial Activity | Certain oxazolidinone derivatives containing a piperazine moiety show significant activity against Mycobacterium tuberculosis. |

Design and Synthesis of Prodrugs and Targeted Delivery Systems for this compound

To optimize the therapeutic potential of investigational compounds like this compound, prodrug strategies and targeted delivery systems are essential areas of exploration. Prodrug design involves chemically modifying a parent compound to improve its physicochemical properties, such as aqueous solubility or membrane permeability. The piperazine moiety, with its two nitrogen atoms, provides convenient handles for chemical modification. For instance, ester or carbamate (B1207046) linkages could be introduced to create prodrugs with enhanced solubility, which can then be cleaved in vivo to release the active parent molecule. This approach has been successfully used for various drug classes, including nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents, where a piperazine promoiety improved solubility and permeability.

Targeted delivery systems aim to increase the concentration of a compound at a specific site of action, thereby enhancing efficacy and reducing off-target effects. Piperazine-based compounds can be conjugated to targeting ligands or incorporated into nanocarriers. For example, piperazine derivatives have been conjugated to humanized ferritin nanoparticles for the targeted delivery of siRNA to cancer cells overexpressing the transferrin receptor. This demonstrates the feasibility of using the piperazine scaffold to create sophisticated delivery systems. For a compound like this compound, conjugation to antibodies, peptides, or other molecules that recognize specific cell surface receptors could direct it to desired tissues, such as tumors or inflamed regions.

| Strategy | Approach | Potential Advantage for this compound |

| Prodrug Design | Attachment of a water-soluble promoiety (e.g., via an ester or carbamate linker) to one of the piperazine nitrogens. | Improved aqueous solubility for parenteral administration research. |

| Modification to enhance lipophilicity. | Increased permeability across biological membranes like the blood-brain barrier. | |

| Introduction of enzyme-labile linkers. | Controlled release of the active compound at the target site. | |

| Targeted Delivery | Conjugation to cell-specific ligands (e.g., antibodies, peptides). | Directed delivery to specific cell types, such as cancer cells or neurons, increasing local concentration and reducing systemic exposure. |

| Encapsulation in nanoparticles (e.g., liposomes, polymeric micelles). | Protection from premature metabolism, improved pharmacokinetic profile, and potential for passive targeting via the enhanced permeability and retention (EPR) effect in tumors. | |

| Incorporation into protein-based carriers (e.g., ferritin). | Biocompatible delivery system with potential for receptor-mediated uptake. |

Development of Chemical Probes and Radioligands Based on this compound

The structure of this compound can serve as a template for the development of chemical probes and radioligands to investigate biological systems. Chemical probes are small molecules used to study the function of proteins and biological pathways. Given the prevalence of piperazine derivatives as receptor ligands, analogues of this compound could be synthesized to probe the structure-activity relationships of specific targets, such as G-protein coupled receptors (GPCRs) or ion channels.

Radioligands are crucial tools for in vitro binding assays and in vivo imaging techniques like Positron Emission Tomography (PET). The synthesis of a radiolabeled version of this compound, for example by incorporating Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), could enable the visualization and quantification of its target receptors in the brain or other organs. The piperazine scaffold is amenable to radiolabeling, often through N-methylation with [¹¹C]methyl triflate or by incorporating a fluorine atom onto one of the benzyl rings. Such radioligands are invaluable for studying receptor density and occupancy in neuropsychiatric disorders or for assessing the pharmacokinetics of a potential therapeutic agent.

Combination Studies of this compound with Other Research Compounds in Preclinical Models

In many therapeutic areas, combination strategies are employed to achieve synergistic effects or to overcome resistance mechanisms. Preclinical studies could explore the effects of this compound when co-administered with other research compounds. For instance, in oncology research, piperazine derivatives are often investigated in combination with standard chemotherapeutic agents or other targeted therapies. A hypothetical study could assess whether this compound can enhance the cytotoxic effects of a known anticancer drug in cancer cell lines or animal models.

In the context of neuropsychiatric research, benzylpiperazine derivatives have been studied in combination with other psychoactive compounds, such as trifluoromethylphenylpiperazine (TFMPP), to modulate the effects on different neurotransmitter systems. Investigating this compound in combination with compounds that have complementary mechanisms of action could reveal synergistic effects on behavior or neurochemistry in preclinical models.

Emerging Methodologies and Interdisciplinary Approaches in this compound Research

Future research on this compound and its analogues will benefit from emerging methodologies and interdisciplinary collaborations. Advances in synthetic chemistry, particularly in the C-H functionalization of heterocyclic rings, offer new ways to create novel derivatives with diverse substitution patterns on the piperazine core itself, not just on the nitrogen atoms. This could lead to the discovery of compounds with improved potency and selectivity.

Computational chemistry and molecular modeling play a crucial role in modern drug discovery. Docking studies can predict the binding modes of this compound at various receptor sites, helping to prioritize experimental testing and guide the design of new analogues. An interdisciplinary approach, combining synthetic chemistry, computational modeling, pharmacology, and molecular biology, will be essential to fully elucidate the potential of this and related piperazine compounds. Integrating these advanced techniques will accelerate the identification of promising lead candidates and the understanding of their mechanisms of action.

Q & A

Q. What are the optimal synthetic routes for 1-(3-methoxybenzyl)-4-(2-methylbenzyl)piperazine?

Methodological Answer: The synthesis typically involves sequential alkylation of the piperazine core. For example:

Step 1: React 1-(3-methoxybenzyl)piperazine with 2-methylbenzyl bromide in dimethylformamide (DMF) using powdered K₂CO₃ as a base at room temperature for 6–8 hours. Monitor progress via TLC (hexane:ethyl acetate, 2:1) .

Step 2: Purify the crude product via silica gel chromatography (ethyl acetate:hexane, 1:8). Yield optimization may require adjusting stoichiometric ratios (e.g., 1.2 equiv. of alkylating agent) .

Q. How can the purity and structural integrity of the compound be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Look for characteristic peaks: δ 3.7–3.8 ppm (methoxy -OCH₃), δ 2.5–3.5 ppm (piperazine CH₂), and aromatic protons at δ 6.5–7.5 ppm .

- ¹³C NMR: Confirm carbonyl (if present) and aromatic carbons.

- LCMS: Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 325.2 for C₂₀H₂₄N₂O₂) .

- HPLC: Use a C18 column with acetonitrile/water (70:30) to assess purity (>95%) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s biological activity?

Methodological Answer:

- Substituent Effects:

- Replace the 3-methoxy group with electron-withdrawing groups (e.g., nitro) to study changes in receptor binding affinity. For example, nitro-substituted analogs show altered anticancer activity in MCF-7 cell lines (IC₅₀ shifts from 12 µM to 28 µM) .

- Compare 2-methylbenzyl vs. trifluoromethylbenzyl groups to assess hydrophobic interactions in CNS targets .

- SAR Studies: Use molecular docking (AutoDock Vina) to predict interactions with dopamine D3 receptors. The 2-methyl group may enhance van der Waals contacts in hydrophobic pockets .

Q. How can discrepancies in biological activity data across studies be resolved?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times. For example, cytotoxicity assays vary by 20–30% depending on MTT incubation duration .

- Structural Verification: Re-examine NMR and X-ray crystallography data to rule out polymorphic variations .

- Computational Validation: Perform molecular dynamics simulations (AMBER) to assess binding stability under physiological conditions .

Q. What safety precautions are required when handling this compound?

Methodological Answer:

- GHS Hazards: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood .

- Waste Disposal: Neutralize with 10% acetic acid before disposal in designated organic waste containers .

Methodological Challenges

Q. What strategies improve yield in multi-step syntheses?

Methodological Answer:

- Optimize Solvent Systems: Use DCM:H₂O (2:1) for Cu(I)-catalyzed azide-alkyne cycloaddition (click chemistry) to enhance reaction efficiency (yield increases from 65% to 93%) .

- Catalyst Loading: Adjust CuSO₄·5H₂O to 0.3 equiv. and sodium ascorbate to 0.6 equiv. to minimize side products .

Q. How can computational methods predict pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction: Use SwissADME to calculate logP (∼3.5), indicating moderate blood-brain barrier permeability.

- Metabolism: CYP3A4 enzyme interactions can be modeled via Schrödinger’s QikProp, highlighting potential hydroxylation at the methoxy group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.